molecular formula C8H4F3NO2 B2672720 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- CAS No. 724466-52-8

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-

Cat. No.: B2672720
CAS No.: 724466-52-8
M. Wt: 203.12
InChI Key: JETJKRCFETYCQD-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a chemical compound that features a benzisoxazole ring with a trifluoromethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- typically involves the formation of the benzisoxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized benzisoxazole compounds.

Scientific Research Applications

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-5-2-1-4(13)3-6(5)14-12-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETJKRCFETYCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724466-52-8
Record name 3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone oxime (Example 70, 0.25 g, 1.13 mmol) in THF (15 mL) was added triphenylphosphine (0.63 g, 2.4 mmol) and the mixture was cooled to 0° C. A solution of DEAD (0.48 mL, 2.3 mmol) in THF (10 mL) was slowly added while the temperature was kept at 0° C., after which the reaction mixture was stirred at 0-5° C. for 4 h. Water (30 mL) was added and the mixture was extracted with EtOAc (3×). The combined organic phases were washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by silica gel chromatography (EtOAc/hexane (v/v) 1:10 to 3:2 gradient) gave 0.23 g of the title compound with minor impurities. The material was used without further purification. GC-MS [M+H]+:204.
Name
1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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